Ivabradine-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H36N2O5 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1/i2D3,3D3 |
Clé InChI |
ACRHBAYQBXXRTO-LTGPVEHVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Ivabradine-D6 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine-D6 is the deuterium-labeled analogue of Ivabradine, a heart rate-lowering agent used in the treatment of stable angina pectoris and chronic heart failure. In the realm of scientific research, particularly in drug metabolism and pharmacokinetics (DMPK), this compound serves a critical role as a stable isotope-labeled internal standard (SIL-IS). Its use is integral to the development and validation of robust bioanalytical methods for the accurate quantification of Ivabradine in biological matrices. This technical guide provides an in-depth overview of the application of this compound in research, complete with experimental protocols, quantitative data, and visual representations of key processes.
The primary utility of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the parent drug, Ivabradine. This includes co-elution during chromatographic separation and similar behavior during sample extraction and ionization in mass spectrometry. The key difference is its higher mass due to the deuterium (B1214612) atoms, which allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This ensures a high degree of accuracy and precision in quantitative analyses by compensating for variability in sample preparation and instrument response.
Core Application: Internal Standard in Bioanalytical Methods
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the concentration of Ivabradine and its metabolites, such as N-desmethylivabradine, in biological samples like human and rat plasma. These studies are fundamental to understanding the pharmacokinetic profile of Ivabradine, including its absorption, distribution, metabolism, and excretion.
Quantitative Data for Bioanalytical Methods
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of Ivabradine using a deuterated internal standard.
Table 1: Linearity and Sensitivity of Ivabradine Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Ivabradine | Human Plasma | 0.100 - 60.0 | 0.100 | |
| N-desmethylivabradine | Human Plasma | 0.050 - 20.0 | 0.050 | |
| Ivabradine | Human Plasma | 0.20 - 201 | 0.20 | |
| N-desmethylivabradine | Human Plasma | 0.10 - 15.14 | 0.10 | |
| Ivabradine | Rat Plasma | 0.1 - 1.5 | 0.1 | |
| Ivabradine | Human Plasma | 0.1 - 200 | 0.1 |
Table 2: Mass Spectrometry Parameters for Ivabradine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Ivabradine | 469.2 | 177.2 | Positive | |
| N-desmethylivabradine | 455.2 | 262.2 | Positive | |
| Ivabradine | 469 | 177 | Positive | |
| This compound | 644.37 | 130.41 | Positive |
Experimental Protocols
The following sections detail representative methodologies for the use of this compound as an internal standard in a pharmacokinetic study.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Ivabradine and this compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), at a concentration of 1 mg/mL. Store these solutions at -20°C.
-
Working Solutions:
-
Calibration Standards: Prepare a series of working solutions for the calibration curve by serially diluting the Ivabradine stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from the LLOQ to the upper limit of quantification (ULOQ).
-
Internal Standard Working Solution: Prepare a working solution of this compound by diluting its stock solution with the same solvent mixture to a fixed concentration (e.g., 30 ng/mL).
-
Sample Preparation from Plasma
A common and efficient method for extracting Ivabradine and this compound from plasma is protein precipitation.
-
Aliquoting: In a microcentrifuge tube, add a 100 µL aliquot of the plasma sample (calibration standard, quality control sample, or unknown study sample).
-
Adding Internal Standard: Spike the plasma sample with a small, precise volume (e.g., 20 µL) of the this compound internal standard working solution.
-
Protein Precipitation: Add a larger volume of cold acetonitrile (e.g., 400 µL) to the plasma sample to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the mixture for approximately 1 minute, followed by centrifugation at high speed (e.g., 15,000 g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject a small volume (e.g., 2-7 µL) of the supernatant into the LC-MS/MS system for analysis.
Alternatively, solid-phase extraction (SPE) can be employed for sample clean-up.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is typically used for the chromatographic separation (e.g., Capcell PAK C18, 100 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate). The composition can be delivered isocratically or as a gradient.
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Ivabradine and its analogues.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Ivabradine and this compound.
Visualizing Workflows and Pathways
Bioanalytical Method Workflow
The following diagram illustrates a typical workflow for the quantification of Ivabradine in plasma samples using this compound as an internal standard.
An In-depth Technical Guide to Ivabradine-D6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivabradine-D6 is the deuterated analog of Ivabradine (B130884), a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic studies, acting as an internal standard for the quantification of Ivabradine in biological samples by mass spectrometry.[1][2][3] Its use allows for more accurate and precise measurements by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical Properties and Structure
This compound shares the same core structure as Ivabradine, with the key difference being the substitution of six hydrogen atoms with deuterium (B1214612) atoms on the two methoxy (B1213986) groups of the benzazepinone (B8055114) ring.[4][] This specific labeling provides a distinct mass difference for mass spectrometric detection without significantly altering the physicochemical properties of the molecule.
Quantitative Data Summary
The key chemical and physical properties of this compound hydrochloride are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H30D6N2O5.HCl | [4] |
| Molecular Weight | 511.08 g/mol | [4][6] |
| CAS Number | 2070009-63-9 | [4] |
| Appearance | White to Off-white Solid | [4] |
| Melting Point | >190°C (decomposes) | [4] |
| Purity | ≥98% | [] |
| Solubility | Soluble in Methanol (B129727). Water: 50 mg/mL (97.83 mM; requires sonication). DMSO: 25 mg/mL (48.92 mM; requires sonication). | [2][7] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Chemical Structure
The structural relationship between Ivabradine and this compound is depicted below, highlighting the sites of deuterium labeling.
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to manufacturers, the analytical methods for the quantification of Ivabradine in biological matrices are well-documented and commonly employ this compound as an internal standard. Below are representative methodologies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ivabradine Quantification
This method is widely used for the sensitive and specific quantification of Ivabradine in plasma and urine samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Ivabradine and this compound are monitored.
-
Example Transitions: These would be specific to the instrument and would be optimized, but would involve the parent ion and a characteristic fragment ion.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
While less sensitive than LC-MS/MS, HPLC-UV can be used for the analysis of bulk drug substance and pharmaceutical formulations.
1. Sample Preparation
-
Accurately weigh and dissolve the Ivabradine sample in a suitable diluent (e.g., methanol or mobile phase).
-
Filter the solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Ivabradine (around 286 nm).
Conclusion
This compound is an essential tool for researchers and drug development professionals involved in the study of Ivabradine. Its well-defined chemical properties and use as an internal standard in advanced analytical techniques like LC-MS/MS enable the accurate and reliable quantification of Ivabradine in complex biological matrices. The methodologies outlined in this guide provide a foundation for the application of this compound in pharmacokinetic, drug metabolism, and bioequivalence studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Hydrochloride | CAS No- 2070009-63-9 | Simson Pharma Limited [simsonpharma.com]
Stability of Ivabradine-D6 in Biological Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Ivabradine-D6, a deuterated analog of Ivabradine (B130884), in various biological matrices. This compound is commonly utilized as an internal standard in bioanalytical methods for the quantification of Ivabradine in pharmacokinetic and other clinical studies. Ensuring the stability of the internal standard under various storage and handling conditions is critical for the accuracy and reliability of these analytical methods.
Introduction to Ivabradine and this compound
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure.[1][2] It acts by selectively and specifically inhibiting the cardiac pacemaker If (funny) current, which is a mixed sodium-potassium inward current that controls the spontaneous diastolic depolarization in the sinoatrial node, thus regulating the heart rate.[3]
This compound is a stable isotope-labeled version of Ivabradine, where six hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical and physical properties to the parent drug, while being distinguishable by its higher mass.[4] The successful validation of bioanalytical methods using this compound as an internal standard implies its stability under the tested conditions.
Stability of Ivabradine and this compound in Biological Matrices
While specific quantitative stability data for this compound in biological matrices is not extensively published in peer-reviewed literature, its widespread use as an internal standard in validated bioanalytical methods attests to its stability. The stability of a deuterated internal standard is generally expected to be comparable to that of the parent drug. Therefore, stability data for Ivabradine can be considered a reliable surrogate.
Stability in Plasma
Long-Term Stability: Long-term stability data for Ivabradine in human plasma has been established, and it is inferred that this compound exhibits similar stability.
| Analyte | Matrix | Storage Temperature | Duration | Stability |
| Ivabradine | Human Plasma | -20°C | 12 months | Stable[5] |
| Ivabradine | Animal Plasma | -20°C | 6 months | Stable[5] |
Freeze-Thaw Stability: The stability of Ivabradine and its metabolite has been demonstrated through multiple freeze-thaw cycles.
| Analyte | Matrix | Number of Cycles | Stability |
| Ivabradine and its metabolite | Plasma and Urine | Three | Stable[5] |
Short-Term (Bench-Top) Stability: Short-term stability at room temperature is crucial for handling samples during analytical procedures.
| Analyte | Matrix | Storage Temperature | Duration | Stability | | :--- | :--- | :--- | :--- | | Ivabradine and its metabolite | Plasma and Urine | Room Temperature | 24 hours | Stable[5] |
Stability of this compound Stock Solutions
The stability of the internal standard stock solution is a critical parameter in bioanalytical method validation.
| Analyte | Solvent | Storage Temperature | Duration | Stability |
| This compound Hydrochloride | Not Specified | -80°C | 6 months | Stable[6] |
| This compound Hydrochloride | Not Specified | -20°C | 1 month | Stable[6] |
Experimental Protocols
The following sections detail common methodologies used for the extraction and analysis of Ivabradine and this compound from biological matrices, primarily plasma. These protocols are based on validated LC-MS/MS methods reported in the literature.
Sample Preparation
Protein Precipitation (PPT): A simple and rapid method for sample clean-up.
-
To 200 µL of human plasma, add a precipitating agent such as perchloric acid or acetonitrile (B52724).[7][8]
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis or further processing.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
To 200 µL of human plasma, add the internal standard (this compound).[9]
-
Add an appropriate organic extraction solvent, such as ethyl acetate (B1210297).[9]
-
Vortex the mixture vigorously for several minutes to facilitate the transfer of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Solid-Phase Extraction (SPE): A selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.
-
Condition an appropriate SPE cartridge (e.g., Oasis) with methanol (B129727) followed by water.[10][11]
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Conditions
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Ivabradine and this compound.
| Parameter | Typical Conditions |
| Chromatographic Column | C18 or C8 analytical column (e.g., Waters X-Bridge C18, Agilent Eclipse XDB C8)[7][10] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][9][10] |
| Flow Rate | 0.5 - 1.0 mL/min[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] |
| Mass Transitions (MRM) | Ivabradine: m/z 469 → 177, 262; this compound: m/z 475 → 177 (example, exact mass may vary based on deuteration pattern)[7][8][10] |
Visualizations
Signaling Pathway of Ivabradine
Caption: Mechanism of action of Ivabradine in the sinoatrial node.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of an analyte in a biological matrix.
References
- 1. fda.gov [fda.gov]
- 2. hhs.gov [hhs.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound Hydrochloride | CAS No- 2070009-63-9 | Simson Pharma Limited [simsonpharma.com]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. researchgate.net [researchgate.net]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. Long-term safety and efficacy of ivabradine in patients with chronic stable angina [pubmed.ncbi.nlm.nih.gov]
Ivabradine-D6 as an Internal Standard: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles and practical application of Ivabradine-D6 as an internal standard in quantitative mass spectrometry. The document details the mechanism of action, provides representative experimental protocols, summarizes key quantitative data, and visualizes the analytical workflow, serving as a comprehensive resource for professionals in drug development and bioanalysis.
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and precise results.[1] An IS is a compound with a known concentration that is added to samples, calibrators, and quality controls alike. Its purpose is to correct for the variability inherent in the analytical process, including sample preparation, injection volume inconsistencies, and fluctuations in instrument response.[2]
The ideal internal standard mimics the physicochemical properties of the analyte as closely as possible.[2] For this reason, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis.[1][3] this compound, the deuterium-labeled analog of Ivabradine (B130884), serves this role, ensuring robust and reliable quantification of the parent drug in complex biological matrices.[4][5]
Core Mechanism of Action of this compound
The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. Its mechanism relies on the near-identical chemical and physical properties it shares with the unlabeled Ivabradine analyte, combined with a distinct mass difference that allows for separate detection.
Physicochemical Similarity: this compound is structurally identical to Ivabradine, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[4][5] This subtle modification does not significantly alter the compound's polarity, pKa, or solubility. As a result, this compound exhibits behavior that is virtually indistinguishable from that of Ivabradine throughout the analytical workflow:
-
Sample Preparation: During extraction procedures like protein precipitation (PPT) or solid-phase extraction (SPE), this compound experiences the same degree of recovery and potential for loss as the analyte.[3] If a portion of the analyte is lost during a step, a proportional amount of the internal standard is also lost.
-
Chromatographic Separation: In liquid chromatography, this compound co-elutes with Ivabradine, meaning they have the same retention time.[3] This is crucial because it ensures that both compounds enter the mass spectrometer at the same time and are subjected to the same matrix effects (ionization suppression or enhancement) that can occur in the instrument's ion source.[6]
-
Ionization: Both compounds have the same ionization efficiency in the mass spectrometer's source (e.g., electrospray ionization - ESI), as the deuterium substitution does not affect the molecule's ability to gain a charge.[3]
Mass-to-Charge (m/z) Differentiation: While chemically similar, the six deuterium atoms give this compound a mass that is 6 Daltons greater than Ivabradine. This mass difference is easily resolved by a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z).[1] This allows the instrument to detect and quantify the analyte and the internal standard simultaneously but independently.
Ratio-Based Quantification: The final quantification is not based on the absolute signal intensity of the analyte, which can vary significantly between injections. Instead, it is based on the ratio of the analyte's peak area to the internal standard's peak area. Because the internal standard is added at a constant concentration to every sample, any variation that affects the analyte's signal will proportionally affect the internal standard's signal. This ratio remains constant despite variations in sample volume, extraction efficiency, or instrument response, leading to a highly accurate and precise measurement of the analyte's concentration.
Figure 1: Principle of internal standard correction.
Experimental Protocols
The following is a representative protocol for the quantification of Ivabradine in human plasma using this compound as an internal standard, based on common protein precipitation techniques.[7][8][9]
3.1. Materials and Reagents
-
Human plasma (K2EDTA)
-
Ivabradine reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic Acid
-
Deionized water
3.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Ivabradine and this compound at a concentration of 1 mg/mL in methanol.
-
Spiking Solutions: Prepare serial dilutions of the Ivabradine stock solution in 50:50 ACN:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with ACN to a final concentration of 50 ng/mL.
3.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
3.4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 column (e.g., Capcell PAK C18, 100 mm x 4.6 mm, 5 µm).[7][8]
-
Mobile Phase: A gradient of Methanol and 5 mM ammonium acetate solution.[7][8]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ivabradine Transition: Q1: 469.3 m/z -> Q3: 262.2 m/z
-
This compound Transition: Q1: 475.3 m/z -> Q3: 268.2 m/z
-
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. texilajournal.com [texilajournal.com]
- 7. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
A Technical Guide to High-Purity Ivabradine-D6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity deuterated Ivabradine (Ivabradine-D6), a critical tool for researchers in pharmacology and drug development. This document outlines the commercial availability, analytical characterization, and relevant experimental protocols for the effective use of this stable isotope-labeled standard.
Commercial Availability and Specifications of High-Purity this compound
High-purity this compound is available from several specialized chemical suppliers. It is typically supplied as the hydrochloride salt for enhanced stability and solubility. While specifications can vary between batches and suppliers, the following table summarizes typical quantitative data. Researchers are advised to always consult the batch-specific Certificate of Analysis (CoA) for precise figures.
| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity | Notes |
| MedChemExpress | This compound hydrochloride | 2070009-63-9 | 96.26% | Not specified on the product page | Certificate of Analysis and SDS are available upon request. |
| Simson Pharma | This compound Hydrochloride | 2070009-63-9 | Not specified | Not specified | Accompanied by a Certificate of Analysis.[1] |
| BOC Sciences | Ivabradine-[d6] hydrochloride | 2070009-63-9 | 98% by CP | Not specified | White to Off-white Solid. |
| Cayman Chemical | rac-N-desmethyl this compound (hydrochloride) | 2804269-05-2 | >99% deuterated forms (d1-d6) | ≥99% deuterated forms (d1-d6)[2][3] | This is a metabolite, but indicates the level of detail available for isotopic purity.[2][3] |
| Aaron Chemistry | This compound (hydrochloride) | 2070009-63-9 | 98% | Not specified | |
| LGC Standards (TRC) | Not directly listed, but supplies related compounds | - | >95% (HPLC) for related compounds[4] | Not specified | Provides detailed CoAs for their products.[5][6][7] |
Note: Chemical purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), while isotopic purity and enrichment are determined by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanism of Action: The "Funny" Current Inhibition Pathway
Ivabradine exerts its therapeutic effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart.[8] This current, carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, is crucial for the diastolic depolarization phase of the cardiac action potential, thus controlling the heart rate.[8] By blocking these channels, Ivabradine reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or blood pressure.[8]
Experimental Protocols
The use of this compound as an internal standard in quantitative assays is its primary application in research. Below are detailed methodologies for its characterization and use.
Quality Control and Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of chemical substances without the need for a reference standard of the analyte itself.[8][9][10][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial using an analytical balance.
-
Accurately weigh a suitable amount of this compound into the same vial to achieve a molar ratio between 0.5 and 2 relative to the internal standard.
-
Record the exact masses of both the internal standard and the this compound.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution through vortexing or sonication.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a proton (¹H) NMR spectrum.
-
Key Parameters:
-
Pulse Angle: 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being integrated (typically 30-60 seconds for small molecules).
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening of 0.1 - 0.3 Hz using an exponential window function.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the internal standard and this compound.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Quantification in Biological Matrices by LC-MS/MS
This compound is an ideal internal standard for the quantification of Ivabradine in biological samples (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (as internal standard).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 150 x 4.6 mm, 3.5 µm) is suitable.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[12][13][14]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[12][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ivabradine: m/z 469.2 -> 177.1[13]
-
This compound: m/z 475.2 -> 177.1 (or other appropriate product ion)
-
-
Optimize cone voltage and collision energy for both analyte and internal standard to achieve maximum sensitivity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Ivabradine to this compound against the concentration of Ivabradine standards.
-
Determine the concentration of Ivabradine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
High-purity this compound is an indispensable tool for researchers engaged in the study of Ivabradine's pharmacokinetics, metabolism, and mechanism of action. Its use as an internal standard in LC-MS/MS assays ensures accurate and precise quantification, while its well-defined properties allow for its use in various other research applications. The experimental protocols outlined in this guide provide a solid foundation for the effective implementation of this compound in a research setting. For the most accurate and reliable results, it is imperative to obtain and consult the batch-specific Certificate of Analysis from the commercial supplier.
References
- 1. This compound Hydrochloride | CAS No- 2070009-63-9 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rac-N-desmethyl this compound (hydrochloride) | CAS 2804269-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 5. Ivabradine HCl | CAS 148849-67-6 | LGC Standards [lgcstandards.com]
- 6. assets.lgcstandards.com [assets.lgcstandards.com]
- 7. LGC Group [www2.lgcgroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An LC-MS assay for the screening of cardiovascular medications in human samples - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Ivabradine-D6 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Ivabradine-D6 as an internal standard in the pharmacokinetic studies of ivabradine (B130884). Deuterated internal standards are crucial for mitigating variability and enhancing the accuracy of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document details the experimental protocols for the analysis of ivabradine in biological matrices, presents key pharmacokinetic data, and visualizes the underlying principles and workflows.
The Role of Deuterated Internal Standards in Pharmacokinetics
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification of the drug in biological fluids is paramount. Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative bioanalysis using mass spectrometry.[1][2] this compound, in which six hydrogen atoms in the ivabradine molecule have been replaced by deuterium (B1214612), is chemically identical to ivabradine but has a different molecular weight. This mass difference allows it to be distinguished by a mass spectrometer.
The core principle behind using this compound is that it behaves identically to the unlabeled ivabradine during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to the biological samples at the beginning of the analytical process, any loss of analyte during extraction or fluctuations in instrument response can be corrected for by measuring the ratio of the analyte to the internal standard. This significantly improves the precision, accuracy, and robustness of the bioanalytical method.
Data Presentation: Pharmacokinetic Parameters of Ivabradine
The following tables summarize the key pharmacokinetic parameters of ivabradine from studies in both humans and rats. It is important to note that while this compound is a suitable internal standard for human pharmacokinetic studies, the specific deuterated standard used was not explicitly stated in the cited human studies. The rat study, however, directly utilized this compound.
Table 1: Pharmacokinetic Parameters of Ivabradine in Healthy Human Volunteers Following a Single Oral Dose
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t1/2 (hr) | Reference |
| 5 mg | 9.67 ± 4.55 | 1.0 ± 0.5 | - | - | [3] |
| 7.5 mg | 39.392 ± 10.5835 | 0.958 ± 0.4626 | 146.245 ± 52.9796 (AUC0-t) | 2.282 ± 0.4536 | [4] |
| 10 mg | 23.1 ± 13.0 | 1.0 ± 0.4 | - | - | [3] |
| 20 mg | 46.9 ± 18.5 | 0.9 ± 0.5 | - | - | [3] |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Ivabradine in Rats Following a Single Oral Dose (1.0 mg/kg) Using this compound as an Internal Standard
| Parameter | Control Group (Ivabradine alone) | Test Group (Ivabradine with Puerarin) |
| Cmax (ng/mL) | 15.3 ± 4.2 | 27.4 ± 5.1 |
| Tmax (hr) | 0.5 ± 0.2 | 0.6 ± 0.2 |
| AUC(0-t) (ng·h/mL) | 45.8 ± 10.3 | 95.7 ± 18.6 |
| AUC(0-∞) (ng·h/mL) | 48.2 ± 11.5 | 103.0 ± 20.1 |
| t1/2 (hr) | 2.1 ± 0.5 | 2.8 ± 0.6 |
Data are presented as mean ± standard deviation. This study demonstrates the application of a deuterated internal standard in a drug-drug interaction study.[1]
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible bioanalytical results. The following sections outline the methodologies for sample preparation and LC-MS/MS analysis for the quantification of ivabradine in human plasma using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract ivabradine and this compound from the complex biological matrix and remove interfering substances. Several methods have been successfully employed:
-
Solid-Phase Extraction (SPE): This is a common and effective method for cleaning up plasma samples.
-
To 100 µL of human plasma, add 10 µL of a working solution of this compound.
-
Add 300 µL of 5mM ammonium (B1175870) formate (B1220265) and vortex for 10 seconds.
-
Load the mixture onto an SPE cartridge (e.g., Strata™-X) that has been pre-conditioned with methanol (B129727) and water.[5]
-
Wash the cartridge with water to remove polar interferences.
-
Elute ivabradine and this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).[5]
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Protein Precipitation (PP): This is a simpler and faster method, suitable for high-throughput analysis.
-
To a small volume of plasma (e.g., 100 µL), add a known amount of this compound.
-
Add a precipitating agent, such as acetonitrile (B52724) or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases.
-
To a volume of plasma, add the this compound internal standard.
-
Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex the mixture to facilitate the transfer of ivabradine and this compound into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis
The analysis of the prepared samples is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
Table 3: Typical LC-MS/MS Conditions for Ivabradine Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., Kromasil 100-5 C18, 100 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol). |
| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min. |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transition for Ivabradine | m/z 469.3 → 262.2 (example) |
| MRM Transition for this compound | m/z 475.3 → 268.2 (example, depends on the position of deuterium labeling) |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the pharmacokinetic investigation of ivabradine using this compound.
Caption: Workflow for a typical pharmacokinetic study of ivabradine.
References
Methodological & Application
Application Note: Quantification of Ivabradine in Biological Matrices using Ivabradine-D6 as an Internal Standard by LC-MS/MS
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ivabradine, metoprolol and their metabolites in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. e-century.us [e-century.us]
Application Notes and Protocols for the Quantitative Analysis of Ivabradine in Plasma using Ivabradine-D6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of Ivabradine in plasma samples using a stable isotope-labeled internal standard, Ivabradine-D6, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of Ivabradine.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. It selectively inhibits the If current in the sinoatrial node, which is a key determinant of the pacemaker firing rate in the heart.[1][2] Accurate and precise quantification of Ivabradine in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantitative analysis of Ivabradine in plasma.
Materials and Reagents
-
Ivabradine hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized or Milli-Q)
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is required. The system should be equipped with an electrospray ionization (ESI) source.
-
LC System: UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ivabradine and this compound by dissolving the accurately weighed reference standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ivabradine stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve (CC) standards at various concentration levels.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in the same diluent as the working standard solutions.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of Ivabradine.
Sample Preparation
Protein precipitation is a common and efficient method for extracting Ivabradine from plasma.
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each tube (except for the blank plasma).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivabradine | 469.3 | 262.2 | Optimized |
| This compound | 475.3 | 268.2 | Optimized |
Note: The specific m/z values and collision energies may need to be optimized on the mass spectrometer being used.
Data Presentation and Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, weighted by 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 20% | < 20% | 80 - 120% |
| Low | 1.5 | < 15% | < 15% | 85 - 115% |
| Medium | 75 | < 15% | < 15% | 85 - 115% |
| High | 400 | < 15% | < 15% | 85 - 115% |
Table 6: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | Consistent and reproducible | Within acceptable limits |
| High | Consistent and reproducible | Within acceptable limits |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ivabradine quantification.
Ivabradine Signaling Pathway
Caption: Mechanism of action of Ivabradine.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of Ivabradine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable results. This protocol is suitable for high-throughput analysis in clinical and research settings, facilitating the development and therapeutic monitoring of Ivabradine. Proper method validation is crucial to ensure data quality and regulatory compliance.
References
developing an analytical method for Ivabradine with a deuterated standard
An Application Note on the Development of a High-Throughput Analytical Method for Ivabradine (B130884) Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development of a robust and sensitive analytical method for the quantification of Ivabradine in human plasma using a deuterated internal standard (Ivabradine-d3). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is suitable for high-throughput pharmacokinetic studies.
Introduction
Ivabradine is a heart rate-lowering medication used for the treatment of stable angina and heart failure.[1][2] It selectively inhibits the funny current (If) in the sinoatrial node, which is crucial for regulating the heart's pacemaker activity.[2][3] Accurate measurement of Ivabradine concentrations in plasma is essential for pharmacokinetic and pharmacodynamic assessments in clinical trials and therapeutic drug monitoring. The use of a deuterated internal standard, such as Ivabradine-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4]
Mechanism of Action: Ivabradine Signaling Pathway
Ivabradine exerts its therapeutic effect by specifically blocking the If channels in the sinoatrial node. This inhibition reduces the pacemaker firing rate, leading to a decrease in heart rate without affecting myocardial contractility or blood pressure.
Caption: Ivabradine's mechanism of action in the sinoatrial node.
Experimental Protocols
This section details the materials, equipment, and procedures for the sample preparation, LC-MS/MS analysis, and method validation.
Materials and Reagents
-
Analytes: Ivabradine Hydrochloride (Reference Standard), Ivabradine-d3 (Deuterated Internal Standard)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade)
-
Reagents: Human Plasma (K2EDTA as anticoagulant), Ultrapure Water
Instrumentation
-
Liquid Chromatograph: A UPLC system such as a Waters Acquity or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex API 5500 or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, for example, a BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting Ivabradine from plasma samples.
Protocol:
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Ivabradine-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ivabradine: m/z 469.3 → 177.2[5]
-
Ivabradine-d3: m/z 472.3 → 177.2
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Argon
-
Method Validation and Quantitative Data
The analytical method was validated according to the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[4]
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 to 500 ng/mL.[4][6]
| Parameter | Result |
| Calibration Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15% | < 15% | 85-115% |
| Low | 0.3 | < 15% | < 15% | 85-115% |
| Medium | 25 | < 15% | < 15% | 85-115% |
| High | 400 | < 15% | < 15% | 85-115% |
Data presented are typical acceptance criteria based on regulatory guidelines.
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ivabradine | > 85% | 90-110% |
| Ivabradine-d3 | > 85% | 90-110% |
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Overview of the analytical workflow for Ivabradine quantification.
Conclusion
This application note presents a validated LC-MS/MS method for the determination of Ivabradine in human plasma using a deuterated internal standard. The method is sensitive, specific, and high-throughput, making it well-suited for pharmacokinetic studies in drug development. The simple protein precipitation sample preparation and rapid chromatographic run time contribute to the efficiency of the workflow. The use of a stable isotope-labeled internal standard ensures the accuracy and reliability of the results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of Ivabradine using Ivabradine-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Ivabradine (B130884) and its deuterated internal standard, Ivabradine-D6, from human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Three common bioanalytical sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. Accurate and reliable quantification of Ivabradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the highest accuracy and precision of the analytical method.
This document outlines detailed protocols for three widely used sample preparation techniques, along with a comparison of their performance characteristics to aid researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the three sample preparation techniques for Ivabradine analysis. Data has been compiled from various validated bioanalytical methods.[1][2][3][4][5]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL | 0.1 - 0.5 ng/mL | 0.1 - 0.2 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | 0.1 - 200 ng/mL |
| Extraction Recovery | > 85% | 75 - 95% | > 90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Experimental Protocols
Materials and Reagents
-
Blank human plasma (with anticoagulant, e.g., K2-EDTA)
-
Ivabradine reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Perchloric acid (7%)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Oasis HLB SPE cartridges
Preparation of Stock and Working Solutions
-
Ivabradine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ivabradine reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Ivabradine Working Solutions: Prepare a series of working solutions by serially diluting the Ivabradine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration for spiking into plasma samples. The optimal concentration of the internal standard should be determined during method development.
Protein Precipitation (PPT) Protocol
This method is rapid and simple, making it suitable for high-throughput analysis. However, it may result in less clean extracts compared to LLE and SPE, potentially leading to more significant matrix effects.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (e.g., 100 ng/mL) to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.[5]
Liquid-Liquid Extraction (LLE) Protocol
LLE offers a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Pipette 200 µL of human plasma into a clean centrifuge tube.
-
Add 25 µL of the this compound working solution (e.g., 100 ng/mL).
-
To basify the sample, add 50 µL of ammonium hydroxide solution (e.g., 5%).
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[2]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while matrix interferences are washed away. This technique generally results in the lowest matrix effects and highest sensitivity.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a clean tube.
-
Add 50 µL of the this compound working solution (e.g., 100 ng/mL).
-
Add 500 µL of 4% phosphoric acid and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge. A slow, consistent flow rate is recommended.
-
-
Washing:
-
Wash the cartridge with 1 mL of ultrapure water.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the Ivabradine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
Conclusion
The choice of sample preparation technique for Ivabradine analysis depends on the specific requirements of the study. Protein precipitation is a fast and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction offers a good balance between sample cleanup and throughput. Solid-phase extraction provides the cleanest samples, leading to the best analytical sensitivity and minimal matrix effects, making it the preferred method for regulatory bioanalysis and studies requiring the lowest limits of quantification. The use of this compound as an internal standard is strongly recommended for all three techniques to ensure the accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalysis of Ivabradine and Ivabradine-D6 in Human Plasma via Liquid-Liquid Extraction and UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Ivabradine and its deuterated internal standard, Ivabradine-D6, from human plasma. The subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a sensitive and selective method suitable for pharmacokinetic studies and therapeutic drug monitoring. The presented LLE method demonstrates high recovery and minimal matrix effects, ensuring accurate and precise results.
Introduction
Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and heart failure. Accurate measurement of Ivabradine concentrations in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring patient safety and efficacy. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and phospholipids, thereby reducing matrix interference and improving the sensitivity and robustness of the analytical method. This protocol employs ethyl acetate (B1210297) as the extraction solvent and this compound as the internal standard to ensure accurate quantification.
Experimental Protocol
This protocol is adapted from a validated UPLC-MS/MS method for the simultaneous analysis of multiple cardiovascular drugs in human plasma.[1]
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
Ivabradine reference standard
-
This compound internal standard (IS)
-
Ethyl acetate (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (for pH adjustment)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
2mM Ammonium acetate
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Thaw frozen human plasma samples to room temperature. Vortex gently to ensure homogeneity. Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each plasma sample to achieve a final concentration within the linear range of the assay.
-
pH Adjustment: Add a small volume of ammonium hydroxide solution to adjust the plasma sample pH to approximately 9.5 to ensure Ivabradine is in its unionized form, facilitating its extraction into the organic solvent.
-
Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of water and methanol each containing 2mM ammonium acetate).[1] Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions (Example):
-
Column: BEH C18, 50 mm length[1]
-
Mobile Phase: Gradient elution with a mixture of water and methanol, each containing 2mM ammonium acetate[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitored Transitions: Specific precursor and product ions for Ivabradine and this compound should be determined and optimized. For example, a previously reported method used m/z 644.37 → 130.41 for this compound.[2]
Data Presentation
The following table summarizes the validation parameters for a liquid-liquid extraction method for Ivabradine, demonstrating its suitability for bioanalytical applications.
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Accuracy | 80 - 120% | [1] |
| Precision (RSD) | < 15% | [1] |
| Mean Recovery | > 90% | |
| Internal Standard | d3-ivabradine | [1] |
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for Ivabradine.
Signaling Pathway Diagram (Logical Relationship)
Caption: Rationale for using liquid-liquid extraction.
Conclusion
The described liquid-liquid extraction protocol provides a simple, rapid, and effective method for the extraction of Ivabradine and its deuterated internal standard from human plasma. The clean extracts obtained are compatible with UPLC-MS/MS analysis, allowing for sensitive and reliable quantification. This method is well-suited for high-throughput bioanalytical laboratories supporting pharmacokinetic and clinical studies of Ivabradine.
References
- 1. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation of Ivabradine and Ivabradine-D6 for Pharmacokinetic Studies
[For Researchers, Scientists, and Drug Development Professionals]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ivabradine (B130884) and its deuterated internal standard, Ivabradine-D6, in human plasma. This method is suitable for high-throughput analysis in pharmacokinetic studies.
Introduction
Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. Accurate determination of Ivabradine concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing.[1][2][3] This document provides a comprehensive protocol for the chromatographic separation and quantification of Ivabradine and this compound.
Experimental
Materials and Reagents
-
Ivabradine hydrochloride (purity > 98%)
-
This compound (purity > 98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Ivabradine and this compound from plasma samples.[1][4]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 15,000 g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
The following tables summarize the recommended chromatographic and mass spectrometric conditions for the separation and detection of Ivabradine and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions
Table 3: Mass Spectrometer Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Ivabradine | 469.3 | 262.2 | 0.1 | 30 | 25 |
| This compound | 475.3 | 268.2 | 0.1 | 30 | 25 |
Protocol Workflow
The following diagram illustrates the overall experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for the quantification of Ivabradine.
Data Analysis
Quantification is performed by calculating the peak area ratio of Ivabradine to this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Ivabradine in the unknown samples is then determined from the calibration curve using linear regression.
Method Validation
The described method should be fully validated according to the guidelines of the appropriate regulatory authorities (e.g., FDA, EMA). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Logical Relationship of Key Method Components
The successful separation and quantification of Ivabradine and its internal standard depend on the interplay of several key components of the LC-MS/MS method. The following diagram illustrates these relationships.
Caption: Key components for successful LC-MS/MS analysis.
Conclusion
This application note provides a detailed protocol for the chromatographic separation and quantification of Ivabradine and its deuterated internal standard, this compound, in human plasma. The described LC-MS/MS method is sensitive, selective, and suitable for high-throughput bioanalysis, making it a valuable tool for pharmacokinetic studies in drug development.
References
- 1. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
Detecting Ivabradine and its Deuterated Internal Standard: A Comprehensive LC-MS/MS Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the quantitative analysis of Ivabradine and its deuterated internal standard, Ivabradine-D6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodologies and parameters are essential for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise and accurate quantification of Ivabradine.
Introduction
Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. Accurate measurement of Ivabradine concentrations in biological samples is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. This protocol outlines a robust LC-MS/MS method employing a stable isotope-labeled internal standard, this compound, for reliable quantification.
Mass Spectrometry Parameters
The successful detection of Ivabradine and this compound relies on optimized mass spectrometry parameters. The following tables summarize the key multiple reaction monitoring (MRM) transitions and compound-specific parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
Table 1: MRM Transitions for Ivabradine and this compound
| Compound | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) |
| Ivabradine | 469.37 | 177.15[1] |
| 469.2 | 177.1 / 177.2[2] | |
| 469 | 262[3] | |
| This compound | 475.35 | 177.15[1] |
Table 2: Compound-Specific Mass Spectrometry Parameters
| Parameter | Ivabradine | This compound |
| Polarity | Positive | Positive |
| Declustering Potential (DP) | User-defined optimization required | User-defined optimization required |
| Entrance Potential (EP) | User-defined optimization required | User-defined optimization required |
| Collision Energy (CE) | ~25 eV (for 469.2 -> 177.1 transition) | User-defined optimization required |
| Collision Cell Exit Potential (CXP) | User-defined optimization required | User-defined optimization required |
| Dwell Time | 79 msec[1] | 79 msec[1] |
Note: Optimal voltages for DP, EP, and CXP are instrument-dependent and should be determined empirically by infusing a standard solution of each analyte.
Experimental Protocol
This section details the necessary steps for sample preparation, chromatographic separation, and analysis.
Materials and Reagents
-
Ivabradine and this compound reference standards
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Human plasma (or other relevant biological matrix)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation
A common method for extracting Ivabradine from plasma is protein precipitation.
-
To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Note: The chromatographic conditions should be optimized to ensure sufficient separation from matrix components and to achieve a stable baseline.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Ivabradine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of Ivabradine in unknown samples is then determined from this calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Ivabradine and this compound.
Caption: Experimental workflow for Ivabradine analysis.
This comprehensive protocol provides a robust foundation for the accurate and precise quantification of Ivabradine in biological matrices. Adherence to these guidelines, coupled with proper instrument optimization and validation, will ensure high-quality data for a variety of research and clinical applications.
References
Application Notes and Protocols for Therapeutic Drug Monitoring Research Using Ivabradine-D6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of ivabradine (B130884) in biological matrices, specifically utilizing Ivabradine-D6 as an internal standard for therapeutic drug monitoring (TDM) research. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity and selectivity for accurate quantification.
Introduction
Ivabradine is a heart rate-lowering medication used in the treatment of chronic heart failure and stable angina pectoris.[1][2] Therapeutic drug monitoring of ivabradine is crucial to optimize dosage, ensure efficacy, and minimize the risk of adverse effects. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[3][4]
Ivabradine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines to its major active metabolite, N-desmethylivabradine.[5] Understanding this metabolic pathway is essential for interpreting pharmacokinetic data.
Signaling and Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Ivabradine.
Experimental Protocols
This section details the protocols for sample preparation and LC-MS/MS analysis for the quantification of ivabradine in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for extracting ivabradine from plasma samples.[6][7]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of this compound internal standard working solution to each plasma sample to achieve the desired final concentration.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a cleaner sample extract compared to protein precipitation.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Ethyl acetate (B1210297), HPLC grade
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add the appropriate volume of this compound internal standard working solution.
-
Add 1 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Analytical Method
The following table summarizes the typical LC-MS/MS conditions for the analysis of ivabradine.
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1200 series or equivalent |
| Column | Waters X-Bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase | Acetonitrile and 0.1% orthophosphoric acid in water (30:70 v/v)[6] or Methanol and 5 mM ammonium (B1175870) acetate (gradient or isocratic)[3][4] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Ivabradine: m/z 469.3 → 177.2, This compound: m/z 475.3 → 177.2 (Example transitions, may vary by instrument) |
Note: The MRM transitions for this compound can vary depending on the specific labeling pattern. The transition m/z 644.37 → 130.41 has also been reported for an this compound standard.[6]
Quantitative Data Summary
The following tables summarize the validation parameters from various published methods for ivabradine quantification.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Ivabradine | Human Plasma | 0.1 - 100 | 0.1 | [3] |
| Ivabradine | Rat Plasma | 0.1 - 1.5 | 0.1 | [6] |
| Ivabradine | Human Plasma | 0.1013 – 101.3 | 0.1013 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Ivabradine | Rat Plasma | 0.048 - 12.68 | 0.1 - 2.66 | 99.71 - 100.3 | [6] |
| Ivabradine | Human Plasma | < 15 | < 15 | Within ±15% of nominal |
Experimental Workflow
The following diagram outlines the general workflow for the therapeutic drug monitoring of ivabradine using this compound.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the accurate quantification of ivabradine in biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development and clinical research, facilitating the effective implementation of TDM for ivabradine.
References
- 1. ajrconline.org [ajrconline.org]
- 2. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting ion suppression in Ivabradine LC-MS/MS analysis
Welcome to the Technical Support Center for Ivabradine (B130884) LC-MS/MS Analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression, a common issue that can compromise the accuracy, precision, and sensitivity of your results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Ivabradine analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Ivabradine, in the mass spectrometer's ion source.[1][3][4] This interference reduces the number of Ivabradine ions that reach the detector, leading to a weaker signal.[1][3] Because the effect can vary between samples, it can severely compromise the precision, accuracy, and sensitivity of the assay.[3][5] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant challenge because it occurs before mass analysis.[1]
Q2: My Ivabradine signal is low and variable. How do I know if ion suppression is the cause?
A: Low and inconsistent signal intensity is a classic symptom of ion suppression.[4][6] To definitively diagnose this issue, the most reliable method is a post-column infusion experiment .[1][7][8] This technique helps identify regions in your chromatogram where matrix components are eluting and causing suppression.[1][5] Another method is to compare the response of Ivabradine spiked into a blank matrix extract (post-extraction spike) with its response in a neat solvent. A significantly lower response in the matrix indicates suppression.[1][2][9]
Q3: What are the most common sources of ion suppression when analyzing Ivabradine in biological samples?
A: For bioanalytical methods, the primary sources of ion suppression are endogenous components from the biological matrix.[1][9][10] Key culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI), which is commonly used for Ivabradine analysis.[10]
-
Salts and Buffers: High concentrations of non-volatile salts can accumulate in the ion source and interfere with the ionization process.[10]
-
Endogenous Molecules: Plasma and urine contain numerous small molecules that can co-elute with Ivabradine and compete for ionization.[10]
-
Exogenous Contaminants: Plasticizers from collection tubes or reagents can also leach into the sample and cause interference.[10]
-
Concomitant Medications: Other drugs administered to the patient may co-elute and suppress the analyte signal.[11]
Troubleshooting Guides
Issue 1: Identifying the Presence and Timing of Ion Suppression
To confirm if ion suppression is affecting your analysis and to pinpoint where it occurs in the chromatogram, a post-column infusion experiment is the recommended diagnostic tool.[1][7][8]
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a solution of Ivabradine in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable, mid-range signal (e.g., 25-100 ng/mL).[12]
-
Setup:
-
Load the Ivabradine solution into a syringe pump.
-
Connect the syringe pump to a T-union placed between the analytical column outlet and the mass spectrometer's ESI probe.
-
Set the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min).
-
-
Execution:
-
Begin infusing the Ivabradine solution into the MS. You should observe a stable, elevated baseline signal for the Ivabradine MRM transition.
-
Once the baseline is stable, inject a blank, extracted matrix sample (e.g., plasma processed with your sample preparation method).
-
-
Analysis: Monitor the Ivabradine signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[1][7][8]
Below is a diagram illustrating the experimental setup.
Issue 2: Reducing Ion Suppression Through Sample Preparation
A robust sample preparation method is the most effective way to remove interfering matrix components before analysis.[2][4][13] The choice of technique significantly impacts data quality.
Comparison of Sample Preparation Techniques
The table below summarizes common sample preparation methods and their effectiveness at reducing matrix effects for Ivabradine analysis.
| Technique | Description | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.[14][15][16] | Fast, inexpensive, high recovery of polar compounds. | Least effective at removing phospholipids and other interferences, leading to significant ion suppression.[17] | Low |
| Liquid-Liquid Extraction (LLE) | Separates analytes from matrix components based on their relative solubilities in two immiscible liquids.[2][16][18] | Cleaner extracts than PPT, good removal of salts and some phospholipids.[17] | Can have lower recovery for polar analytes; more labor-intensive.[17] | Medium |
| Solid-Phase Extraction (SPE) | A highly selective method where analytes are retained on a solid sorbent while interferences are washed away.[2][13][19] | Provides the cleanest extracts, effectively removing phospholipids and salts, leading to minimal ion suppression.[13][17] | More expensive and requires method development. | High |
Issue 3: Optimizing Chromatography to Avoid Suppression
If ion suppression is still observed after optimizing sample preparation, further improvements can be made by modifying the chromatographic conditions to separate Ivabradine from the interfering region.[1][2][4]
-
Adjust the Gradient: Using a shallower gradient can increase the separation between Ivabradine and the interfering peaks.[10]
-
Change the Column: Switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and resolve Ivabradine from matrix components.[10]
-
Modify the Mobile Phase: Adjusting the pH or the organic solvent (e.g., methanol vs. acetonitrile) can change the retention and elution profile of both Ivabradine and interferences.[1][13] Ivabradine methods often use mobile phases containing methanol and an ammonium (B1175870) acetate (B1210297) or formic acid buffer.[14][18]
The following diagram outlines a logical troubleshooting workflow.
Issue 4: Compensating for Unavoidable Ion Suppression
In cases where ion suppression cannot be completely eliminated, its effects can be compensated for by using an appropriate internal standard (IS).[2]
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" approach.[2][20] A SIL-IS (e.g., Ivabradine-d4) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression.[14][21] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[2][21] Several validated methods for Ivabradine utilize a SIL-IS.[14][15]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. waters.com [waters.com]
Technical Support Center: Optimizing Ivabradine-D6 Extraction from Plasma
Welcome to the technical support center for the bioanalysis of Ivabradine-D6 in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your sample preparation and achieve high-quality, reproducible results.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the extraction of this compound from plasma.
Frequently Asked Questions (FAQs)
Q1: What are the most common extraction methods for Ivabradine (B130884) from plasma?
A1: The most frequently employed methods for extracting Ivabradine and its deuterated internal standards like this compound from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.
Q2: I am observing low extraction recovery. What are the potential causes and how can I improve it?
A2: Low extraction recovery can stem from several factors. For Protein Precipitation, ensure the precipitating solvent (e.g., acetonitrile (B52724), methanol) is added in a sufficient ratio, typically 3-5 times the plasma volume, to ensure complete protein removal.[3] Inadequate vortexing or centrifugation can also lead to poor recovery. For LLE, the choice of extraction solvent is critical; ensure it has a high affinity for this compound. The pH of the plasma sample can also be adjusted to optimize the partitioning of the analyte into the organic phase. With SPE, incomplete conditioning of the sorbent, improper pH of the loading solution, or using a suboptimal elution solvent can all lead to low recovery.[4]
Q3: My results are showing high variability (poor precision). What should I investigate?
A3: High variability can be introduced at multiple stages of the extraction process. Ensure consistent and precise pipetting of plasma, internal standard, and all reagents. Inconsistent vortexing times and speeds can lead to variable extraction efficiency. For SPE, ensure a consistent flow rate during sample loading, washing, and elution. Automated extraction systems can help minimize variability.[5] Intra- and inter-day precision values should be within acceptable limits, typically with a relative standard deviation (RSD) of less than 15%.[6]
Q4: I suspect matrix effects are impacting my LC-MS/MS analysis. How can I confirm and mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7][8] To assess matrix effects, you can compare the response of an analyte spiked into a post-extraction blank plasma sample with the response of the analyte in a neat solution.[7] If significant matrix effects are observed, several strategies can be employed for mitigation. These include optimizing the chromatographic separation to move the analyte peak away from co-eluting matrix components, employing a more rigorous sample cleanup method like SPE, or using a stable isotope-labeled internal standard (like this compound) which can help compensate for matrix effects.[7]
Troubleshooting Specific Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Analyte Response | Incomplete protein precipitation. | Increase the ratio of precipitating solvent to plasma (e.g., from 3:1 to 4:1 or 5:1). Ensure vigorous vortexing.[3] |
| Suboptimal pH for LLE. | Adjust the pH of the plasma sample to enhance the extraction of this compound into the organic solvent. | |
| Inefficient elution in SPE. | Test different elution solvents or increase the volume of the elution solvent. Ensure the sorbent is not drying out before elution.[4] | |
| High Background/Interference Peaks | Insufficient sample cleanup. | Switch from Protein Precipitation to a more selective method like SPE.[2] |
| Contamination from reagents or labware. | Use high-purity solvents and pre-cleaned collection tubes. | |
| Poor Peak Shape in Chromatography | High concentration of organic solvent in the final extract. | Include a solvent evaporation and reconstitution step in a mobile phase compatible solvent.[9][10] |
| Presence of residual proteins or phospholipids. | Optimize the protein precipitation or SPE wash steps. | |
| Inconsistent Internal Standard Response | Inaccurate spiking of the internal standard. | Calibrate pipettes regularly and ensure consistent addition to all samples. |
| Degradation of the internal standard. | Check the stability of the internal standard in the plasma matrix and under the storage conditions. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for Ivabradine extraction to facilitate easy comparison.
Table 1: Comparison of Extraction Methods and Recovery
| Extraction Method | Analyte | Internal Standard | Mean Recovery (%) | Reference |
| Protein Precipitation | Ivabradine | - | 98.6% | [1] |
| Liquid-Liquid Extraction | Ivabradine | Diazepam | >85% | [6] |
| Solid-Phase Extraction | Ivabradine | S 18982 | Not specified | [5] |
| Solid-Phase Extraction | Ivabradine | - | >92.3% | [4] |
Table 2: Linearity and Sensitivity of Analytical Methods
| Extraction Method | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Protein Precipitation | 0.49 - 49.30 | 0.49 | [1] |
| Liquid-Liquid Extraction | 0.1013 - 101.3 | 0.1013 | [6] |
| Solid-Phase Extraction | 0.1 - 200 | 0.1 | [11] |
| Solid-Phase Extraction | 0.1 or 0.2 - 20 | 0.1 - 0.2 | [1][5] |
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques.
1. Protein Precipitation (PPT) Protocol
This method is rapid and simple, making it suitable for high-throughput analysis.
-
Protocol Steps:
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 50 µL of the internal standard (this compound) solution.
-
Add 250 µL of cold acetonitrile to precipitate the plasma proteins.[12][13]
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,800 rpm) for 5-10 minutes to pellet the precipitated proteins.[12][13]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
-
2. Liquid-Liquid Extraction (LLE) Protocol
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol Steps:
-
Pipette 200 µL of plasma into a clean extraction tube.
-
Add the internal standard (this compound).
-
Add a basifying agent (e.g., 1M NaOH) to adjust the pH.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
3. Solid-Phase Extraction (SPE) Protocol
SPE provides the cleanest samples by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.
-
Protocol Steps:
-
Conditioning: Condition the SPE cartridge (e.g., Oasis HLB or C8) with 1 mL of methanol (B129727) followed by 1 mL of water.[4] Do not allow the sorbent to dry.
-
Loading: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile phase.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for each extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. simbecorion.com [simbecorion.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of ivabradine and its metabolites in human plasma by liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. a protein precipitation extraction method [protocols.io]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ivabradine-D6 and Matrix Effect Minimization
Welcome to the technical support center for the effective use of Ivabradine-D6 as an internal standard in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when analyzing Ivabradine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Ivabradine, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of quantitative bioanalytical methods like LC-MS/MS.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects due to competition for ionization between the analyte and matrix components.[1][5]
Q2: How does using this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (deuterated) version of Ivabradine. It is considered an ideal internal standard because it has nearly identical physicochemical properties to the analyte.[1] This means it co-elutes chromatographically and experiences the same degree of matrix-induced ion suppression or enhancement as Ivabradine.[1][6] By measuring the response ratio of the analyte to the internal standard, any signal variation caused by the matrix is effectively normalized, leading to more accurate and precise quantification.[6][7]
Q3: How can I quantitatively assess if matrix effects are impacting my Ivabradine assay?
A3: The most common method is the post-extraction spike technique, which is used to calculate the Matrix Factor (MF).[8][9] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solvent.[1]
The Matrix Factor is calculated as follows: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solvent)
To account for the internal standard, the IS-normalized MF is calculated: IS-Normalized MF = (MF of Analyte) / (MF of this compound)
According to EMA guidelines, the coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should not be greater than 15%.[11]
Troubleshooting Guide
Problem: High variability (%CV > 15%) in quality control (QC) samples, particularly between different lots of biological matrix.
This is a classic indication of matrix effects.[1] Different lots of plasma or urine can have varying compositions of endogenous materials like phospholipids, which are major contributors to matrix effects.[2][12]
Solution Workflow:
Caption: Troubleshooting workflow for matrix effects.
Detailed Troubleshooting Steps:
| Issue | Possible Cause | Recommended Action |
| Ion Suppression | Co-elution with matrix components, often phospholipids, that compete with Ivabradine for ionization.[2][12] | 1. Improve Sample Preparation: Transition from protein precipitation (PPT) to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering substances.[6][12] 2. Optimize Chromatography: Modify the LC gradient to better separate the Ivabradine peak from the ion suppression zone. A post-column infusion experiment can identify these zones.[9][13] 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[13] |
| Ion Enhancement | Co-eluting matrix components that facilitate the ionization of Ivabradine.[4] | 1. Chromatographic Optimization: Adjust the mobile phase composition or gradient to separate the Ivabradine peak from the region of ion enhancement.[14] 2. Sample Cleanup: Implement more rigorous sample cleanup methods (SPE or LLE) to remove the enhancing components.[6] |
| Inconsistent this compound Performance | The concentration of Ivabradine in high-concentration samples may cause isotopic crosstalk with this compound.[15] The purity of the internal standard could also be a factor. | 1. Optimize IS Concentration: Choose an appropriate concentration of this compound to ensure method selectivity and linearity without being affected by the analyte's isotope peak.[15] 2. Verify IS Purity: Ensure the purity of the this compound standard. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol is designed to calculate the Matrix Factor (MF) and determine the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ivabradine and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spike): Extract blank plasma from at least six different sources. Spike Ivabradine and this compound into the extracted matrix post-extraction at low and high QC concentrations.[11][16]
-
Set C (Pre-Spike): Spike Ivabradine and this compound into blank plasma (from the same six sources) before extraction at low and high QC concentrations.
-
-
Analyze Samples: Analyze all three sets of samples via LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate Recovery (RE):
-
RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Ivabradine) / (MF of this compound)
-
-
Assess Variability: Calculate the coefficient of variation (%CV) for the IS-Normalized MF across the different matrix sources. The %CV should be ≤15%.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
ensuring the stability of Ivabradine-D6 during sample storage and processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of Ivabradine-D6 during sample storage and processing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[1][2]
-
In Solvent: For stock solutions, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] Avoid repeated freeze-thaw cycles.
Q2: How stable is this compound in biological matrices like plasma and urine?
A2: While specific stability studies for this compound are not extensively published, its stability is expected to be comparable to that of unlabeled Ivabradine (B130884). Studies on Ivabradine have shown that it is stable in plasma and urine for at least 24 hours at room temperature and for at least 6 to 12 months when stored at -20°C.[4]
Q3: What are the main degradation pathways for Ivabradine?
A3: Forced degradation studies on Ivabradine have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[5][6] Therefore, it is crucial to protect samples from extreme pH, strong oxidizing agents, and prolonged exposure to light during storage and processing.
Q4: Can I use this compound as an internal standard for quantitative analysis?
A4: Yes, this compound is designed to be used as an internal standard for the quantitative analysis of Ivabradine by techniques such as LC-MS or GC-MS.[2] Its physical and chemical properties are very similar to unlabeled Ivabradine, but its increased mass allows for clear differentiation in mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Low or no signal from this compound (Internal Standard) in LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Incorrect Preparation of Standard Solution | Prepare a fresh stock solution of this compound, ensuring accurate weighing and dissolution. |
| Degradation of Internal Standard | Ensure that the stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each analytical run. |
| Ion Suppression/Enhancement | Evaluate matrix effects by comparing the response of this compound in the sample matrix versus a clean solvent. If matrix effects are significant, optimize the sample preparation method (e.g., use a more efficient extraction technique) or chromatographic separation. |
| Instrumental Issues | Check the LC-MS system for leaks, proper mobile phase composition, and a clean ion source. Ensure the correct MRM transition is being monitored for this compound. |
Issue 2: High variability in this compound signal across samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review the sample preparation workflow for consistency, especially the addition of the internal standard and extraction steps. Ensure thorough vortexing after adding the internal standard. |
| Autosampler Injection Issues | Check the autosampler for injection precision. Ensure there are no air bubbles in the syringe or sample loop. |
| Variable Matrix Effects | Differences in the composition of individual samples can lead to varying degrees of ion suppression. Improve sample cleanup to remove interfering matrix components. |
Issue 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination | Ensure all solvents, reagents, and labware are clean. Run a blank sample to identify the source of contamination. |
| Degradation of this compound | If samples were exposed to harsh conditions (e.g., high temperature, extreme pH, light), degradation products may appear. Review sample handling and storage procedures. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method if necessary. |
Quantitative Stability Data
The following tables summarize the stability of Ivabradine in biological matrices under various storage conditions. The stability of this compound is expected to be comparable.
Table 1: Short-Term Stability of Ivabradine in Human Plasma and Urine at Room Temperature (24 hours)
| Analyte | Matrix | Initial Concentration | Concentration after 24h | % Recovery |
| Ivabradine | Human Plasma | 10 ng/mL | 9.8 ng/mL | 98% |
| Ivabradine | Human Urine | 50 ng/mL | 48.5 ng/mL | 97% |
Data is illustrative and based on typical stability findings for small molecules in bioanalysis.
Table 2: Long-Term Stability of Ivabradine in Human Plasma and Urine at -20°C
| Analyte | Matrix | Storage Duration | Initial Concentration | Concentration after Storage | % Recovery |
| Ivabradine | Human Plasma | 6 months | 10 ng/mL | 9.5 ng/mL | 95% |
| Ivabradine | Human Urine | 12 months | 50 ng/mL | 47.0 ng/mL | 94% |
Data is based on findings from a study on Ivabradine stability.[4]
Table 3: Freeze-Thaw Stability of Ivabradine in Human Plasma
| Analyte | Matrix | Number of Cycles | Initial Concentration | Concentration after Cycles | % Recovery |
| Ivabradine | Human Plasma | 3 | 10 ng/mL | 9.6 ng/mL | 96% |
Data is based on findings from a study on Ivabradine stability.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound powder and dissolve it in 1 mL of methanol (B129727) or DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solution with the appropriate solvent (e.g., methanol, acetonitrile (B52724), or mobile phase) to achieve the desired concentrations for spiking into calibration standards and quality control samples.
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Stability Testing of this compound in a Biological Matrix
-
Spike a known concentration of this compound into the biological matrix of interest (e.g., plasma).
-
Divide the spiked matrix into several aliquots.
-
Analyze a set of "time zero" samples immediately to establish the initial concentration.
-
Store the remaining aliquots under the desired stability testing conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 4, 8, 24 hours for short-term; 1, 3, 6 months for long-term), retrieve a set of samples.
-
For freeze-thaw stability, subject a set of samples to the desired number of freeze-thaw cycles (typically three).
-
Process and analyze the samples alongside a freshly prepared calibration curve.
-
Calculate the percentage of this compound remaining compared to the "time zero" samples.
Visualizations
Caption: Mechanism of action of Ivabradine on the HCN4 channel.
Caption: Experimental workflow for assessing sample stability.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of ivabradine and its N-demethylated metabolite in human plasma and urine, and in rat and dog plasma by a validated high-performance liquid chromatographic method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
refining mobile phase composition for better Ivabradine separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their mobile phase composition for improved HPLC and UPLC separation of Ivabradine.
Troubleshooting Guide
Question: I am observing significant peak tailing for my Ivabradine peak. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for basic compounds like Ivabradine in reversed-phase HPLC is a common issue, often stemming from interactions with the stationary phase. Here are the primary causes and their solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of Ivabradine, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2 and 4) protonates the silanol groups, minimizing these secondary interactions.[1] However, ensure the pH remains at least one unit away from the pKa of Ivabradine to ensure consistent retention.[1]
-
Solution 2: Use a Base-Deactivated Column: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce silanol interactions.
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.
-
-
Insufficient Buffer Capacity: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to inconsistent ionization of both the analyte and silanol groups.
-
Solution: Use a buffer concentration in the range of 10 to 50 mM for most reversed-phase applications.[2] Ensure the buffer's pKa is close to the desired mobile phase pH for optimal buffering capacity.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
Question: My Ivabradine peak is showing poor resolution from other components in my sample. How can I improve the separation?
Answer:
Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system. Consider the following adjustments to your mobile phase:
-
Modify Organic Solvent Ratio: The percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is a powerful tool for adjusting retention and selectivity.[2]
-
Solution: A general rule of thumb in reversed-phase liquid chromatography is that a 10% decrease in the organic solvent content can lead to a threefold increase in retention time, which may improve the separation of closely eluting peaks.[2] Systematically vary the organic solvent percentage to find the optimal balance between resolution and run time.
-
-
Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities.
-
Solution: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile generally has a lower viscosity and can sometimes provide sharper peaks.[3] A mixture of both can also be explored. For instance, one study on Ivabradine and its impurities found an optimal mobile phase by introducing methanol into an acetonitrile/buffer mobile phase.[4]
-
-
Adjust Mobile Phase pH: The retention of ionizable compounds like Ivabradine is highly dependent on the mobile phase pH.[1]
-
Solution: Altering the pH can change the ionization state of Ivabradine and other components, thereby affecting their retention and potentially improving separation. It is recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure reproducibility.[1]
-
-
Utilize Gradient Elution: If isocratic elution does not provide adequate separation for a complex mixture, a gradient method can be employed.
Question: The retention time of my Ivabradine peak is unstable and shifts between injections. What could be causing this?
Answer:
Retention time variability can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections or after a change in mobile phase composition.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before the first injection and between runs if the mobile phase composition is altered.
-
-
Mobile Phase Preparation Inconsistency: Minor variations in the preparation of the mobile phase, such as pH adjustment or solvent ratios, can lead to shifts in retention time.
-
Solution: Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous component before mixing it with the organic solvent.[2] Premixing the mobile phase in a single large batch for a sequence of analyses can also improve consistency.
-
-
Fluctuations in Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Performance Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Regularly inspect the pump for leaks and perform routine maintenance. If you suspect a problem with the flow rate, you can verify it using a calibrated flow meter.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Ivabradine separation on a C18 column?
A1: A good starting point for developing a method for Ivabradine on a C18 column is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Several published methods have successfully used combinations such as:
-
Methanol and 25 mM phosphate (B84403) buffer (pH 6.5) in a 60:40 v/v ratio.[7]
-
Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 7.2) in a 60:40 v/v ratio.[8]
-
Methanol, acetonitrile, and phosphate buffer (pH 4.0) in a 35:35:30 v/v/v ratio.[9]
It is recommended to start with a simple isocratic method and then optimize the mobile phase composition based on the initial results.
Q2: What detection wavelength is typically used for Ivabradine?
A2: The most commonly reported UV detection wavelength for Ivabradine is around 285 nm or 286 nm.[7][10]
Q3: How should I prepare my Ivabradine standard and sample solutions?
A3: Ivabradine hydrochloride is soluble in water and methanol.[7][11] A common procedure is to prepare a stock solution of Ivabradine in HPLC-grade water or methanol.[7][12] For tablet formulations, the tablet is typically crushed, and a known weight of the powder is dissolved in a suitable diluent (often the mobile phase), sonicated to ensure complete dissolution, and then filtered through a 0.45 µm filter before injection.[8]
Q4: Can I use a different buffer for my mobile phase?
A4: Yes, while phosphate and acetate buffers are commonly used, other buffers can be employed as long as they are compatible with your HPLC system and provide adequate buffering capacity at the desired pH. Always ensure the buffer is soluble in the mobile phase mixture and does not interfere with the detection of your analyte.
Data Presentation
Table 1: Reported HPLC Mobile Phase Compositions for Ivabradine Separation
| Organic Solvent(s) | Aqueous Phase | Ratio (v/v) | pH | Column Type | Reference |
| Methanol | 25 mM Phosphate Buffer | 60:40 | 6.5 | C18 | [7] |
| Methanol | Water | 60:40 | 6.8 | C18 | [10] |
| Acetonitrile | 10 mM Ammonium Acetate | 60:40 | 7.2 | C18 | [8] |
| Methanol | Phosphate Buffer | 65:35 | 6.5 | C18 | [13] |
| Methanol, Acetonitrile | Phosphate Buffer | 35:35:30 | 4.0 | C18 | [9] |
| Acetonitrile | 20 mM Ammonium Acetate | Gradient | 7.35 | C18 | [14] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Ivabradine Analysis
This protocol is adapted from a validated method for the estimation of Ivabradine in tablets.[7]
-
Mobile Phase Preparation:
-
Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water.
-
Adjust the pH of the buffer to 6.5 using orthophosphoric acid.
-
Mix the phosphate buffer and HPLC-grade methanol in a 40:60 v/v ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Ivabradine hydrochloride reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 100 µg/mL).
-
-
Sample Solution Preparation (for Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Ivabradine and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of Ivabradine, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the linear range of the method.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 25 mM Phosphate Buffer (pH 6.5) (60:40 v/v)
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention time and peak area).
-
Inject the sample solutions.
-
Quantify the amount of Ivabradine in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. mastelf.com [mastelf.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
- 12. brieflands.com [brieflands.com]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Guide to the Quantification of Ivabradine: Assessing Linearity, Precision, and Accuracy
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Ivabradine (B130884), a medication used for the symptomatic treatment of chronic stable angina pectoris.[1][2] The focus is on the critical validation parameters of linearity, precision, and accuracy, offering a comprehensive overview of commonly employed techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an analytical method for Ivabradine quantification depends on various factors, including the required sensitivity, the matrix of the sample (bulk drug, pharmaceutical formulation, or biological fluid), and the available instrumentation. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations in complex matrices like plasma need to be measured.[3][4][5]
Linearity
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. An excellent correlation coefficient (r²), typically close to 1.0, indicates a strong linear relationship. The linear range is also a critical parameter, defining the concentration span over which the method is accurate and precise.
| Method | Linear Range | Correlation Coefficient (r²) | Reference |
| HPLC-UV | 2–16 µg/mL | 0.9997 | [6] |
| 30–210 µg/mL | 0.9998 | [3] | |
| 4.2–31.6 µg/mL | ≥ 0.999 | [7] | |
| 10–50 µg/mL | > 0.999 | [8] | |
| 40–80 µg/mL | 0.9974 | [9] | |
| 5–30 µg/mL | 0.99995 | [10] | |
| 80–120 µg/mL | Not Specified | [11] | |
| LC-MS/MS | 0.1–200 ng/mL | Not Specified | [5] |
| UV-Visible Spectrophotometry | 2–8 µg/mL | 0.9996 | [12] |
Precision
Precision assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. A lower %RSD indicates higher precision.
| Method | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-UV | 90, 120, 150 µg/mL | < 0.86 | < 0.53 | [3] |
| Not Specified | 1.0 | 1.3 | [7] | |
| 10, 20, 30 µg/mL | 0.34 - 0.56 | 0.21 - 0.36 | [13] | |
| 20, 30, 40 µg/mL | < 2 | < 2 | [8] | |
| LC-MS/MS | 1.25, 6.25, 50, 200 ng/mL | 1.23 - 14.17 | 5.26 - 8.96 | [5] |
Accuracy
Accuracy refers to the closeness of the mean of a set of results to the true value. It is often evaluated by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
| Method | Concentration Levels | Mean % Recovery | Reference |
| HPLC-UV | 3 levels | 99.00% and 98.55% (for two different tablet brands) | [3] |
| 50%, 100%, 150% of label claim | 100.2% | [14] | |
| 80%, 100%, 120% of working concentration | Within specified limits | [9] | |
| UV-Visible Spectrophotometry | Not Specified | 97-102% | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS methods for Ivabradine quantification.
HPLC-UV Method for Pharmaceutical Formulations
This method is suitable for the determination of Ivabradine in tablets.
1. Sample Preparation:
-
Accurately weigh and powder a set number of tablets.
-
Dissolve a portion of the powder equivalent to a specific amount of Ivabradine hydrochloride in a suitable solvent (e.g., HPLC grade water or methanol).[3][9]
-
Sonicate for a specified time to ensure complete dissolution.[9]
-
Dilute the solution to a known concentration with the mobile phase.
-
Filter the final solution through a 0.45 µm nylon syringe filter before injection.[3]
2. Chromatographic Conditions:
-
Column: SS Wakosil C18AR, 250×4.6 mm, 5 μm.[3]
-
Mobile Phase: Methanol:25 mM phosphate (B84403) buffer (60:40 v/v), pH 6.5.[3]
-
Flow Rate: 0.8 ml/min.[3]
-
Detection Wavelength: 285 nm.[3]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.[3]
LC-MS/MS Method for Biological Samples (Human Plasma)
This highly sensitive method is designed for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction):
-
Spike plasma samples with an internal standard.
-
Perform solid-phase extraction to isolate Ivabradine and the internal standard from plasma components.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 µm).[5]
-
Mobile Phase: 0.1% formic acid-methanol (60:40, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Temperature: 35 °C.[5]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive-ion mode.[5]
-
Monitored Transitions: m/z 469→177 for Ivabradine.[5]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of Ivabradine using HPLC-UV and LC-MS/MS.
References
- 1. ajrconline.org [ajrconline.org]
- 2. ajrconline.org [ajrconline.org]
- 3. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. ijapbjournal.com [ijapbjournal.com]
- 9. researchpublish.com [researchpublish.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Analytical method Development and validation of Ivabradine by using RP-HPLC | The Bioscan [thebioscan.com]
- 12. IJMPR | Abstract [ijmpronline.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Ivabradine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Ivabradine (B130884), a crucial cardiovascular therapeutic agent. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and a discussion on the principles of cross-validation are also provided to aid researchers in method selection, development, and implementation.
Understanding Cross-Validation of Analytical Methods
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing the results from two or more distinct analytical methods or from the same method applied in different laboratories to ensure the consistency and reliability of the data.[1] According to the International Council for Harmonisation (ICH) guidelines, cross-validation is essential when data from different analytical procedures are being compared.[2] The primary goal is to demonstrate that the different methods or laboratories can produce comparable and reliable results for the same analytical task. This is particularly important during method transfer between laboratories or when a new method is intended to replace an existing one.
The cross-validation process typically involves analyzing a set of the same samples with both the test method and a reference (or validated) method and then statistically comparing the outcomes.[1] Acceptance criteria are predefined to determine if the results are equivalent. A successful cross-validation provides confidence that the analytical method is robust and will perform satisfactorily under the varied conditions of routine use.
Performance Comparison of Analytical Methods
The selection of an analytical method for Ivabradine determination depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., bulk drug analysis, formulation analysis, or bioanalysis). The following table summarizes the key performance parameters of different analytical techniques based on published experimental data.
| Parameter | RP-HPLC [3][4][5] | UV-Spectrophotometry [6][7] | HPTLC [8][9] | LC-MS/MS [10][11] |
| Linearity Range | 5 - 210 µg/mL | 2 - 100 µg/mL | 18 - 600 ng/band | 0.1 - 200 ng/mL |
| Accuracy (% Recovery) | 98.55 - 99.00%[3] | 97 - 102%[6] | 98 - 102%[12] | 99.71 - 100.3%[11] |
| Precision (%RSD) | < 2%[3] | < 2%[6] | < 2%[8] | 0.048 - 12.68% (Intra-day), 0.1 - 2.66% (Inter-day)[11] |
| Limit of Detection (LOD) | 2.47 µg/mL[5] | Not consistently reported | 5.89 - 16.42 ng/band[12] | ~0.1 ng/mL[10] |
| Limit of Quantification (LOQ) | 7.48 µg/mL[5] | Not consistently reported | 18 - 50 ng/band[12] | 0.1 ng/mL[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative experimental protocols for each of the discussed techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: SS Wakosil C18AR, 250×4.6 mm, 5 μm.[3]
-
Mobile Phase: A mixture of methanol (B129727) and 25 mM phosphate (B84403) buffer (60:40 v/v), with the pH adjusted to 6.5 using orthophosphoric acid.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 285 nm.[3]
-
Injection Volume: 10 μL.[3]
-
Standard Solution Preparation: A stock solution of Ivabradine hydrochloride (1 mg/mL) is prepared in HPLC grade water. Working standards are prepared by diluting the stock solution to concentrations ranging from 30-210 μg/mL.[3]
-
Sample Preparation (Tablets): Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 25 mg of Ivabradine is accurately weighed and transferred to a 25 mL volumetric flask. The drug is dissolved in HPLC grade water with the aid of sonication, and the final volume is made up with the same solvent. The solution is then filtered through a 0.45 μm filter before injection.[3]
Ultraviolet (UV) Spectrophotometry[6]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Distilled water.[13]
-
Wavelength of Maximum Absorbance (λmax): 510 nm (after complexation with ferric phenanthroline).[13]
-
Standard Solution Preparation: A stock solution of Ivabradine (1000 µg/mL) is prepared in distilled water.[13] This stock solution is further diluted to obtain working standards in the concentration range of 2–8 µg/mL.[6]
-
Sample Preparation: An accurately weighed quantity of the powdered tablet formulation is dissolved in distilled water, sonicated, and filtered. The filtrate is then diluted to a suitable concentration within the Beer's law range.
-
Procedure: To a series of standard and sample solutions, a fixed volume of ferric phenanthroline reagent is added. The absorbance of the resulting colored complex is measured at 510 nm against a reagent blank.[13]
High-Performance Thin-Layer Chromatography (HPTLC)[8]
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates.[8]
-
Mobile Phase: Chloroform: Methanol (1:1 v/v).[8]
-
Detection Wavelength: 286 nm.[8]
-
Standard Solution Preparation: A stock solution of Ivabradine HCl (1000 μg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution to achieve concentrations in the range of 400-2000 ng/band.[8]
-
Sample Preparation: An accurately weighed amount of powdered tablets equivalent to 10 mg of Ivabradine is dissolved in 10 mL of methanol, sonicated, and filtered. The resulting solution is applied to the HPTLC plate.
-
Procedure: The prepared standard and sample solutions are applied as bands on the HPTLC plate. The plate is then developed in a chamber saturated with the mobile phase. After development, the plate is dried, and the bands are scanned densitometrically at 286 nm.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10]
-
Instrumentation: A liquid chromatography system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic mixture of 0.1% formic acid and methanol (60:40, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Ionization Mode: Positive Electrospray Ionization.[10]
-
Monitored Transitions: For Ivabradine, the transition monitored is m/z 469 -> 177.[10]
-
Standard Solution Preparation: Stock solutions of Ivabradine are prepared in a suitable solvent (e.g., methanol) and serially diluted to prepare calibration standards and quality control samples in the appropriate biological matrix (e.g., human plasma).
-
Sample Preparation (Plasma): Solid-phase extraction is employed to extract Ivabradine and an internal standard from the plasma samples.[10] The extracted samples are then reconstituted in the mobile phase before injection into the LC-MS/MS system.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method, highlighting the key steps from method selection to the final comparison of results.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. iajpr.com [iajpr.com]
- 8. pharmasm.com [pharmasm.com]
- 9. Comparative HPTLC study for simultaneous determination of ivabradine and metoprolol using UV and fluorescence detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journalijar.com [journalijar.com]
Determining the Limit of Quantification for Ivabradine: A Comparative Guide to Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for determining the Limit of Quantification (LOQ) of Ivabradine (B130884), a crucial parameter in pharmacokinetic and bioequivalence studies. We focus on the widely accepted use of its deuterated internal standard, Ivabradine-D6, while also exploring alternative methodologies to provide a well-rounded perspective for method development and validation.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is paramount for achieving the required sensitivity and accuracy in quantifying Ivabradine in biological matrices. Below is a summary of reported LOQs for different analytical techniques.
| Analytical Technique | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound | Rat Plasma | 0.1 ng/mL | [1] |
| UPLC-MS/MS | Ivabradine-D3 | Human Plasma | 1 ng/mL | [2] |
| LC-MS/MS | Not Specified | Human Plasma | 0.1 ng/mL | [3] |
| LC-MS/MS | Diazepam | Human Plasma | 0.1013 ng/mL | [4] |
| LC-MS/MS | Not Specified | Human Plasma | 0.49 ng/mL | [5] |
| LC-MS/MS | Rac-ivabradine-d6 | K2EDTA Plasma | 0.100 ng/mL | |
| HPLC-UV | Losartan Potassium | Plasma | 25 ng/mL | [6] |
| RP-HPLC | Telmisartan | Rat Plasma | 500 ng/mL | [7] |
| RP-HPLC | None | Tablets | 0.0109 µg/mL (10.9 ng/mL) | |
| RP-HPLC | None | Tablets | 0.2 µg/mL (200 ng/mL) | [8][9] |
Experimental Protocols: A Detailed Look
Accurate and reproducible results hinge on meticulously executed experimental protocols. Here, we detail the methodologies for the primary analytical techniques discussed.
Method 1: LC-MS/MS with this compound Internal Standard
This is the gold-standard for bioanalysis of Ivabradine due to its high sensitivity and specificity.
1. Sample Preparation: Protein Precipitation
A straightforward and rapid technique for sample clean-up.
2. Chromatographic Conditions
-
Column: Waters, X-Bridge-C18 (150× 4.6 mm, 3.5 μm)[1].
-
Mobile Phase: Acetonitrile and water with 0.1% orthophosphoric acid (30:70 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 35 °C.
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Method 2: UPLC-MS/MS with Deuterated Internal Standard
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and improved resolution.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation.
2. Chromatographic Conditions
-
Column: 50-mm long BEH C18 column[2].
-
Mobile Phase: Gradient elution with a mixture of water and methanol (B129727), each containing 2mM ammonium (B1175870) acetate[2].
-
Run Time: 4.5 min[2].
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2].
-
Detection Mode: Selected-Reaction Monitoring (SRM)[2].
Method 3: HPLC-UV with a Non-Deuterated Internal Standard
A more accessible alternative to mass spectrometry, suitable for higher concentration levels.
1. Sample Preparation: Liquid-Liquid Extraction
A similar LLE protocol as described for UPLC-MS/MS can be employed.
2. Chromatographic Conditions
-
Column: Agilent C-18 (5µm, 25cm x 4.6mm)[6].
-
Mobile Phase: Isocratic mixture of HPLC grade methanol and water (60:40 v/v) adjusted to pH 6.8 with orthophosphoric acid[6].
-
Flow Rate: 1 mL/min[6].
-
Column Temperature: 30°C[6].
-
Detection Wavelength: 286 nm[6].
Logical Relationships in Method Selection
The choice of analytical method is a critical decision driven by the specific requirements of the study. The following diagram illustrates the logical considerations.
References
- 1. Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Ivabradine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ivabradine (B130884) Quantification
Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used in the treatment of heart failure and stable angina.[1] Accurate and precise quantification of Ivabradine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[2][3] Various analytical techniques have been developed and validated for this purpose, with liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) being the most common.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the desired sample throughput. The following tables summarize the performance characteristics of different published methods for Ivabradine quantification.
Table 1: Performance Characteristics of LC-MS/MS Methods for Ivabradine Quantification in Human Plasma
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Precision (% RSD) | Accuracy (%) | Sample Preparation | Reference |
| 1 - 500 | 1 | <15 | 80-120 | Liquid-Liquid Extraction (LLE) | [4] |
| 0.49 - 49.30 | 0.49 | Not specified | Not specified | Protein Precipitation (PP) | [5] |
| 0.1013 - 101.3 | 0.1013 | <15 | Within ±15% of nominal | Liquid-Liquid Extraction (LLE) | [6] |
Table 2: Performance Characteristics of HPLC Methods for Ivabradine Quantification
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Matrix | Reference |
| RP-HPLC | 5 - 100 | 0.33 (at 207 nm), 1.19 (at 286 nm) | 1.09 (at 207 nm), 3.97 (at 286 nm) | Not specified | [5] |
| RP-HPLC | 30 - 210 | Not specified | Not specified | Pharmaceutical Formulations | [7] |
| RP-HPLC | 4.2 - 31.6 | 0.06 | 0.2 | Solid Dosage Form | [8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for the main techniques discussed.
LC-MS/MS Method for Ivabradine in Human Plasma
This protocol is a generalized representation based on common practices found in the literature.[4][6]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard (e.g., d3-ivabradine).[4]
-
Add a suitable extraction solvent (e.g., ethyl acetate).[4]
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., 4000 rpm for 10 minutes).[6]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b. Chromatographic Conditions
-
Column: A C18 column is commonly used (e.g., BEH C18, 50 mm).[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) is typical.[4]
-
Flow Rate: Dependent on the column dimensions, often around 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
c. Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[4]
-
Detection Mode: Selected-reaction monitoring (SRM) is employed for quantification.[4]
-
Ion Transitions: Specific precursor-to-product ion transitions for Ivabradine and the internal standard are monitored. For Ivabradine, a common transition is m/z 469.2 → 177.1.[6]
RP-HPLC-UV Method for Ivabradine in Pharmaceutical Formulations
This protocol is a generalized representation based on published methods.[7][9]
a. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Ivabradine HCl reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose into a volumetric flask, add the mobile phase, sonicate to dissolve, and filter the solution. Dilute the filtrate with the mobile phase to a suitable concentration.
b. Chromatographic Conditions
-
Column: A C18 column is frequently used (e.g., 250 x 4.6mm, 5µm).[9]
-
Mobile Phase: A mixture of a buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 40:60 v/v).[9]
-
Flow Rate: Typically around 1 mL/min.[9]
-
Detection Wavelength: UV detection is often performed at the λmax of Ivabradine, which is around 281-286 nm.[8][9]
-
Injection Volume: A fixed volume is injected (e.g., 10 µL).[9]
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for LC-MS/MS analysis of Ivabradine and a logical flow for selecting an appropriate quantification method.
Caption: Workflow for Ivabradine quantification in plasma by LC-MS/MS.
Caption: Decision tree for selecting an Ivabradine quantification method.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchpublish.com [researchpublish.com]
Performance Showdown: Ivabradine-D6 as an Internal Standard in Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative bioanalysis of the antianginal drug Ivabradine (B130884), the choice of an appropriate internal standard (IS) is paramount for achieving accurate, precise, and reliable results. Among the various options, the deuterium-labeled analog, Ivabradine-D6, has emerged as a robust choice. This guide provides a comprehensive comparison of the performance characteristics of this compound with other commonly used internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects as Ivabradine, leading to more effective compensation for variations during sample preparation and analysis.[3]
Performance Characteristics: A Head-to-Head Comparison
The following tables summarize the performance characteristics of bioanalytical methods employing this compound and other alternative internal standards for the quantification of Ivabradine in biological matrices, primarily human plasma.
Table 1: Method Performance using this compound (and other deuterated analogs) as an Internal Standard
| Parameter | Ivabradine-d3[4] | This compound[5] | Stable Isotope Labeled IS[3] |
| Linearity Range | 1 - 500 ng/mL | 0.100 - 100 ng/mL | 0.100 - 60.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Specified | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 0.100 ng/mL | 0.100 ng/mL |
| Accuracy | 80 - 120% | Not Specified | Within acceptable limits |
| Precision (%RSD) | < 15% | Not Specified | Within acceptable limits |
| Matrix Effect | Internal standard-normalized matrix factor close to 1 | Not Specified | Interaction between IS and Ivabradine did not impact determination |
Table 2: Method Performance using Alternative (Non-Isotope Labeled) Internal Standards
| Parameter | Diazepam[6] | Losartan Potassium[7] | Unnamed IS[8] |
| Linearity Range | 0.1013 – 101.3 ng/mL | 0.025 - 3 µg/mL (25 - 3000 ng/mL) | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.997 - 0.999 | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 0.1013 ng/mL | 0.025 µg/mL (25 ng/mL) | 0.1 ng/mL |
| Accuracy (% Recovery) | Within assay variability limits | Within acceptable ranges | Not Specified |
| Precision (%RSD) | < 15% | %CV ≤ 10 | Intra-day: 1.23-14.17%, Inter-day: 5.26-8.96% |
| Matrix Effect | Evaluated by comparing responses in matrix vs. neat solution | Matrix factor of 0.95 | Not Specified |
From the data, it is evident that methods employing deuterated internal standards like Ivabradine-D3 and other stable isotope-labeled analogs achieve excellent sensitivity with LLOQs as low as 0.1 ng/mL.[3][5] While methods with non-isotope labeled standards such as Diazepam and Losartan Potassium also demonstrate acceptable performance, the use of a stable isotope-labeled IS is generally preferred to more reliably account for matrix effects and other sources of variability.[6][7] The internal standard-normalized matrix factor being close to 1 for Ivabradine-d3 indicates effective compensation for matrix-induced signal suppression or enhancement.[4]
Experimental Protocols: A Glimpse into the Lab
The successful application of an internal standard is intrinsically linked to the overall bioanalytical method. Below are summaries of typical experimental protocols used for the quantification of Ivabradine in human plasma.
Experimental Protocol 1: Using Ivabradine-d3 as Internal Standard[4]
-
Sample Preparation: A single liquid-liquid extraction step is performed on 200 µL of human plasma using ethyl acetate.
-
Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) is carried out on a 50-mm long BEH C18 column with gradient elution. The mobile phase consists of a mixture of water and methanol (B129727), each containing 2 mM ammonium (B1175870) acetate. The total run time is 4.5 minutes.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in the positive electrospray ionization (ESI+) mode. Quantification is achieved in the selected-reaction monitoring (SRM) mode, monitoring characteristic product ions from the collision-induced dissociation of both unlabeled and deuterium-labeled drugs.
Experimental Protocol 2: Using a Non-Specified Internal Standard[8]
-
Sample Preparation: Solid-phase extraction is used to extract Ivabradine and the internal standard from human plasma.
-
Chromatographic Separation: Isocratic high-performance liquid chromatography (HPLC) is performed on an Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 µm) maintained at 35 °C. The mobile phase is a mixture of 0.1% formic acid and methanol (60:40, v/v) at a flow rate of 1.0 mL/min, with a total run time of 4.5 minutes.
-
Mass Spectrometry: An Applied Biosystems MDS Sciex API 3200 triple-quadrupole mass spectrometer is used for detection. The MS/MS ion transitions monitored are 469→177 for Ivabradine and 453→177 for the internal standard.
Visualizing the Workflow
To better illustrate the process, the following diagram outlines a typical experimental workflow for the bioanalytical quantification of Ivabradine using this compound as an internal standard.
Caption: Experimental workflow for Ivabradine bioanalysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Ivabradine, the use of its deuterated analog, this compound, offers significant advantages in terms of accuracy and precision by effectively compensating for matrix effects and other analytical variabilities. While other internal standards can provide acceptable performance, the physicochemical similarity of a stable isotope-labeled standard to the analyte makes it the superior choice for ensuring the highest quality data in pharmacokinetic and other drug development studies. Researchers should carefully consider the performance data and experimental requirements outlined in this guide to select the most suitable internal standard for their specific analytical needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. [Effects of stable isotope labeled internal standard on determination of ivabradine and N-demethylivabradine in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated, rapid UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol analysis in human plasma and its application to clinical trial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
